molecular formula C8H11F2N3 B13076902 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13076902
M. Wt: 187.19 g/mol
InChI Key: NRQWPHFXXSUUIG-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid being used to predominantly form the 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group enhances its lipophilicity, binding affinity, and metabolic stability compared to other similar compounds .

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H11F2N3/c1-5-4-7-11-3-2-6(8(9)10)13(7)12-5/h4,6,8,11H,2-3H2,1H3

InChI Key

NRQWPHFXXSUUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(F)F

Origin of Product

United States

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